molecular formula C8H10Cl3N5 B1301578 1-(3,5-Dichlorophenyl)biguanide hydrochloride CAS No. 175205-04-6

1-(3,5-Dichlorophenyl)biguanide hydrochloride

Cat. No. B1301578
CAS RN: 175205-04-6
M. Wt: 282.6 g/mol
InChI Key: MGZOKKDDBDONAF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)biguanide hydrochloride is a derivative of biguanide, a class of compounds known for their biological activity, including antidiabetic properties. The structure of biguanides is characterized by a 1,3-diazabutadienic skeleton with three amino groups, which is consistent across various derivatives, including phenformin hydrochloride, buformin hydrochloride, and metformin hydrochloride . The dichlorophenyl group in 1-(3,5-Dichlorophenyl)biguanide suggests that it may have specific interactions with biological targets, such as neurotransmitter receptors or enzymes.

Synthesis Analysis

The synthesis of biguanide derivatives, including those with substituted phenyl groups, typically involves the reaction of dicyandiamide with various amines or hydrazides in an acidic medium . The resulting biguanide salts can be characterized using spectroscopic methods to confirm their structures. The synthesis process is crucial for producing compounds with potential antidiabetic activity, as seen in the evaluation of new 1-substituted biguanide derivatives .

Molecular Structure Analysis

The molecular structure of biguanides, including 1-(3,5-Dichlorophenyl)biguanide, is well-defined by NMR spectroscopy, which reveals the presence of a 1,3-diazabutadienic skeleton . The crystal structure of a related compound, 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, shows a U-shaped organic cation with the chloride anion coordinated to six nitrogen atoms, suggesting that the dichlorophenyl derivatives may have similar structural features .

Chemical Reactions Analysis

Biguanides can undergo various chemical reactions, including interactions with biological molecules. For instance, a biguanide derivative has been shown to react with guanosine and cysteine, leading to the formation of xanthosine or xanthine and the oxidation of cysteine to cystine . These reactions are important for understanding the mutagenic and pharmacological effects of biguanide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of biguanide derivatives are influenced by their molecular structure. The presence of chlorophenyl groups can affect the compound's solubility, binding affinity to receptors, and overall biological activity. For example, the 5-HT3 receptor agonist activity of 1-(m-chlorophenyl)-biguanide is influenced by its ability to bind to the dopamine transporter and inhibit dopamine uptake in rat brain synaptosomes . The potency of biguanide derivatives as 5-HT3 receptor agonists varies with the degree and position of chlorination on the phenyl ring, with trichloro derivatives being particularly potent .

Scientific Research Applications

Versatile Therapeutic Applications

Biguanides, including compounds like 1-(3,5-Dichlorophenyl)biguanide hydrochloride, have been recognized for their broad therapeutic potential. Research has demonstrated their effectiveness in a variety of roles such as antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, and anti-HIV treatments. The significance of these findings lies in the compounds' ability to interact with biological systems in multiple ways, underscoring their importance in medicinal chemistry and drug development processes (Kathuria, Raul, Wanjari, & Bharatam, 2021).

Analytical and Diagnostic Applications

The application of biguanides in analytical chemistry, particularly in the detection and quantification of substances in biological and environmental samples, has been a subject of interest. Techniques such as capillary electrophoresis combined with contactless conductivity detection have been employed to determine the concentration of biguanide compounds in ophthalmic solutions, showcasing the method's precision and sensitivity. This highlights the role of biguanides in enhancing the analytical capabilities for quality control and monitoring purposes in various industries (Abad-Villar, Etter, Thiel, & Hauser, 2006).

Chemical Synthesis and Structural Characterization

The synthesis and structural characterization of biguanide derivatives have provided valuable insights into their chemical behavior and potential applications. Studies have outlined methods for synthesizing 1-arylbiguanides and 1,5-diarylbiguanides, offering a framework for developing novel compounds with enhanced properties. These synthetic approaches have paved the way for further exploration of biguanides in various scientific and technological fields, illustrating their versatility as both research tools and potential therapeutic agents (Lebel, Maris, Duval, & Wuest, 2005).

Material Science and Engineering

Biguanides have also found applications in material science, particularly in the development of antimicrobial and biocidal materials. Their ability to bind to surfaces and exhibit antimicrobial properties has been leveraged in the creation of coatings and treatments for textiles and medical devices, providing a layer of protection against microbial contamination. This aspect of biguanide research demonstrates the compound's potential in contributing to public health and safety measures through innovative material applications (Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007).

Mechanism of Action

1-(3,5-Dichlorophenyl)biguanide hydrochloride acts as a potent and selective 5-HT3 receptor agonist .

Safety and Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

While the future directions for this compound are not explicitly mentioned in the search results, its potent activity as a 5-HT3 receptor agonist suggests potential applications in neurological research and drug development .

properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZOKKDDBDONAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369623
Record name 1-(3,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175205-04-6
Record name 1-(3,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichlorophenyl)biguanide hydrochloride
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